2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE
Overview
Description
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes benzo[f]chromen and thiazole moieties, making it an interesting subject for scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE typically involves multi-step reactions. One common method involves the reaction of 3-oxo-3H-benzo[f]chromen-2-yl derivatives with thiazole derivatives under specific conditions. The reaction often requires the use of catalysts and solvents such as ammonium acetate and glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-3-yl derivatives: These compounds share a similar chromen structure and exhibit comparable biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
What sets 2-(2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}-1,3-THIAZOL-4-YL)-3H-BENZO[F]CHROMEN-3-ONE apart is its unique combination of benzo[f]chromen and thiazole moieties, which may confer enhanced biological activities and chemical stability compared to its individual components .
Properties
IUPAC Name |
2-[2-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H15NO4S/c31-28-22(13-20-18-7-3-1-5-16(18)9-11-25(20)33-28)24-15-35-27(30-24)23-14-21-19-8-4-2-6-17(19)10-12-26(21)34-29(23)32/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPINSZPROWYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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